molecular formula C25H25N3O4 B3499795 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B3499795
M. Wt: 431.5 g/mol
InChI Key: ZDRGWUHFQPPJDR-UHFFFAOYSA-N
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Description

“N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains several functional groups, including an amide, a nitro group, and a benzoyl group . The compound is part of a class of chemicals that are often used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound could involve several steps. One possible starting material could be “tert-butyl 4-nitrobenzoate”, which can be converted into the desired compound through a series of reactions . The specific synthesis steps are as follows: Tert-butyl 4-nitrobenzoate (4.75 g, 21.279 mmol) was dissolved in MeOH (200 ml) and added with CAUTION was Pd/C (475 mg, 0.1 equiv. w/w) and the flask evacuated prior to purging with N2, re-evacuation and purging with H2. The mixture was stirred under H2 for 5 hours until complete .


Molecular Structure Analysis

The molecular formula of the compound is C25H24N4O4S, with an average mass of 476.547 Da and a monoisotopic mass of 476.151825 Da . The compound contains a benzoyl group attached to a phenyl group, which is further connected to a nitrobenzamide group.


Chemical Reactions Analysis

The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, the nitro group can be reduced to an amino group, or the amide group can participate in condensation reactions. The benzoyl group can also undergo electrophilic aromatic substitution reactions .

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of more complex organic compounds, particularly in the field of medicinal chemistry. Its potential use as a building block for antifolates suggests it could be used in the development of new anticancer drugs .

Properties

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-21(9-6-10-22(16)28(31)32)24(30)27-20-8-5-7-19(15-20)26-23(29)17-11-13-18(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRGWUHFQPPJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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